molecular formula C19H17N3O3 B3324372 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol CAS No. 183322-38-5

4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol

Cat. No.: B3324372
CAS No.: 183322-38-5
M. Wt: 335.4 g/mol
InChI Key: PKUSDEYOSFKCTN-UHFFFAOYSA-N
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Description

4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol (CAS 183322-38-5) is a high-purity quinazoline derivative supplied for research and further manufacturing applications. This compound is recognized as a specified impurity of Erlotinib, a pharmaceutical active ingredient, making it a critical standard for quality control and analytical research in pharmaceutical development . With a molecular formula of C₁₉H₁₇N₃O₃ and a molecular weight of 335.36, it is characterized by a high logP value, indicating its lipophilicity . Researchers utilize this compound to monitor and control the quality of drug substances, ensuring the safety and efficacy of pharmaceutical products. It is essential for studies focusing on the synthesis, degradation pathways, and metabolic profile of tyrosine kinase inhibitors. The product is offered with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. All safety data, including hazard statements, should be reviewed prior to handling.

Properties

IUPAC Name

4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-13-5-4-6-14(9-13)22-19-15-10-17(23)18(25-8-7-24-2)11-16(15)20-12-21-19/h1,4-6,9-12,23H,7-8H2,2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUSDEYOSFKCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol involves several key steps:

    Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and a bromo derivative of ethyl methyl ether.

    Intermediate Formation: These starting materials are reacted to form 3,4-bis(2-methoxyethoxy)benzaldehyde, which is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile.

    Nitration and Reduction: The benzonitrile undergoes nitration to form 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, followed by reduction to yield 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.

    Formylation and Coupling: This intermediate is formylated to produce N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine, which is then coupled with 3-ethynylaniline to obtain the free base of the target compound.

    Final Conversion: The free base is treated with methanolic or ethanolic hydrochloric acid to produce the hydrochloride salt of the compound.

Chemical Reactions Analysis

4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol undergoes various chemical reactions, including:

Scientific Research Applications

Cancer Treatment

The most prominent application of this compound is in oncology:

  • Non-Small Cell Lung Cancer (NSCLC) : Erlotinib has been approved for treating NSCLC, particularly in patients with specific mutations in the EGFR gene. Clinical studies have shown significant improvements in progression-free survival rates among treated patients compared to those receiving standard chemotherapy .
  • Pancreatic Cancer : The drug is also indicated for use in combination with gemcitabine for advanced pancreatic cancer, demonstrating enhanced efficacy over gemcitabine alone .

Drug Resistance Management

Research indicates that modifications in the structure of quinazoline derivatives can lead to compounds that effectively target resistant mutations of EGFR, such as T790M, which is often responsible for treatment failure in NSCLC patients .

Case Studies

Several studies have documented the effectiveness of 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol:

  • Study on NSCLC : A clinical trial involving patients with advanced NSCLC demonstrated that those treated with Erlotinib showed a response rate of approximately 30% and a median survival time significantly longer than those on placebo .
  • Combination Therapy : In a study combining Erlotinib with chemotherapy agents, researchers observed improved overall survival rates and reduced tumor burden compared to monotherapy approaches .

Mechanism of Action

The mechanism of action of 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol involves the inhibition of EGFR tyrosine kinase. The compound binds to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Class

The compound is compared below with EGFR TKIs and other quinazoline derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions 6 & 7) Key Features Molecular Weight (g/mol) Clinical/Experimental Use
4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol 6-OH, 7-(2-methoxyethoxy) Enhanced hydrophilicity; potential metabolite 291.3 Under investigation
Erlotinib (Tarceva®) 6,7-bis(2-methoxyethoxy) FDA-approved for NSCLC and pancreatic cancer 393.44 First-line therapy
Gefitinib (Iressa®) 6-(3-morpholinopropoxy), 7-methoxy Selective for EGFR wild-type 446.90 NSCLC
Afatinib (Gilotrif®) 7-((S)-tetrahydrofuran-3-yloxy) Irreversible EGFR/HER2 inhibitor 485.94 NSCLC with exon 19 deletions
Desmethyl Erlotinib 6-(2-hydroxyethoxy) Metabolite of Erlotinib 307.3 Preclinical studies
Key Observations :

Gefitinib’s morpholino-propoxy group enhances membrane permeability but reduces aqueous solubility .

Binding Affinity :

  • The 3-ethynylphenyl group in the target compound and Erlotinib facilitates strong EGFR binding via hydrophobic and π-π interactions .
  • Afatinib’s tetrahydrofuran group enables covalent binding to EGFR, improving efficacy against resistant mutations .

Pharmacological and Preclinical Data

  • Cytotoxicity : In EGFR-driven cancer models, Erlotinib (IC₅₀ = 2–20 nM) and Gefitinib (IC₅₀ = 10–50 nM) show potent inhibition . The target compound’s 6-OH group may reduce potency but improve safety .
  • Resistance Profile : Unlike Afatinib, the target compound lacks a covalent binding mechanism, making it susceptible to EGFR T790M mutations .

Biological Activity

The compound 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol (often referred to as a quinazoline derivative) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

  • Molecular Formula : C22H23N3O4
  • Molecular Weight : 393.44 g/mol
  • Structure : The compound features a quinazoline core substituted with an ethynylphenyl group and a methoxyethoxy moiety, which may influence its biological interactions.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to act as inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression. The compound's structural characteristics allow it to compete with ATP binding sites on these enzymes, thereby inhibiting their activity .
  • Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells by disrupting signaling pathways that promote cell survival. This is achieved through:
    • Competitive inhibition of tyrosinase activity, leading to reduced melanin production and potential implications for skin cancers .
    • Modulation of polyphenol oxidase (PPO) and peroxidase (POD) activities, which are involved in oxidative stress responses in tumor cells .

Enzymatic Inhibition

The compound has also been identified as a potent inhibitor of tyrosinase, an enzyme critical for melanin synthesis, which can be leveraged for both cosmetic and therapeutic applications:

  • Tyrosinase Inhibition : The compound demonstrated an IC50 value of 160 ± 6 μM against tyrosinase, indicating significant inhibitory potential. The inhibition mechanism involves competitive binding and conformational changes in the enzyme structure .

Case Studies

  • Study on Fresh-Cut Apples : A study highlighted the use of this quinazoline derivative as an anti-browning agent in fresh-cut apples. It was found to effectively inhibit the enzymatic browning process by targeting tyrosinase and delaying oxidation reactions involving phenolic compounds .
  • Antibacterial Activity : Research has shown that quinazoline derivatives exhibit selective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to bind to penicillin-binding proteins (PBPs) enhances its efficacy against resistant bacterial strains .

Comparative Analysis of Quinazoline Derivatives

The following table summarizes the biological activities and properties of selected quinazoline derivatives, including the compound of interest:

Compound NameMolecular WeightTyrosinase Inhibition (IC50)Anticancer ActivityAntibacterial Activity
This compound393.44 g/mol160 ± 6 μMYesYes
Erlotinib394.43 g/molNot specifiedYesModerate
BMEQNot specified150 μMYesLow

Q & A

Q. What are the recommended methods for synthesizing 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol, and how can reaction efficiency be validated?

Methodological Answer:

  • Synthesis Protocol : Utilize nucleophilic aromatic substitution reactions under reflux conditions. For example, a quinazoline derivative with structural similarities was synthesized by reacting 3-aminophenol with a methoxy-substituted quinazoline precursor in ethanol at 80°C for 6–12 hours .
  • Validation : Confirm reaction completion via thin-layer chromatography (TLC) and purify using column chromatography. Validate purity and structure via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Yield optimization can be assessed by comparing conventional vs. microwave-assisted methods (e.g., microwave reduced reaction time from 7 hours to 3 minutes in a related quinazoline synthesis) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Perform 1H^1H-NMR (e.g., δ 8.2–6.5 ppm for aromatic protons) and 13C^{13}C-NMR (e.g., δ 160–100 ppm for quinazoline carbons) to confirm substitution patterns. IR spectroscopy can identify functional groups (e.g., C≡C stretch at ~2100 cm1^{-1}) .
  • X-ray Crystallography : For absolute configuration confirmation, grow single crystals in methanol or DMSO and compare with reported quinazoline structures (e.g., C–N bond lengths of ~1.35 Å in similar compounds) .

Q. What solvent systems and storage conditions are optimal for this compound’s stability?

Methodological Answer:

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution. Avoid aqueous buffers unless stabilized by surfactants.
  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the ethynyl group. Monitor degradation via HPLC every 3 months (e.g., >95% purity threshold) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and regioselectivity of this compound?

Methodological Answer:

  • Optimization Strategy : Compare conventional thermal heating (e.g., 69% yield in 7 hours) vs. microwave irradiation (e.g., 81% yield in 3 minutes for a related quinazoline). Adjust parameters: power (300–600 W), temperature (80–120°C), and solvent (ethanol/DMF) .
  • Regioselectivity : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct substitution to the 4-amino position .

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

  • Data Reconciliation : Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set). For example, a 0.3 ppm deviation in aromatic protons may indicate solvation effects .
  • Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility (e.g., coalescence temperature analysis for rotational isomers) .

Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicological effects?

Methodological Answer:

  • Environmental Persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in soil/water. Monitor metabolites via LC-MS (e.g., hydroxylated or demethylated derivatives) .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). For example, a related quinazoline showed EC50_{50} = 2.5 mg/L in algae .

Q. How to design kinase inhibition assays to evaluate this compound’s therapeutic potential?

Methodological Answer:

  • In Vitro Kinase Profiling : Use a 96-well kinase panel (e.g., EGFR, VEGFR) with ADP-Glo™ assay. Pre-incubate the compound (1–10 µM) with kinase enzymes and ATP. For example, IC50_{50} values <100 nM indicate high potency .
  • Molecular Docking : Perform AutoDock Vina simulations with PDB structures (e.g., 1M17 for EGFR). Validate binding poses via mutagenesis (e.g., T790M resistance mutation analysis) .

Q. What strategies enable regioselective functionalization of the ethynylphenyl group?

Methodological Answer:

  • Sonogashira Coupling : Catalyze cross-coupling with aryl halides using Pd(PPh3_3)4_4/CuI in THF/triethylamine. For example, introduce fluorophores (e.g., BODIPY) for cellular imaging .
  • Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (e.g., PEGylated azides for prodrug synthesis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol
Reactant of Route 2
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4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol

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